1-Methoxy-5-phenylpentan-2-amine
Description
1-Methoxy-5-phenylpentan-2-amine is a secondary amine featuring a methoxy group at position 1 and a phenyl group at position 5 on a pentan-2-amine backbone. Its molecular formula is C₁₂H₁₉NO, with structural specificity defined by the SMILES notation COC1CCCC(C1)NC2=CC=CC=C2 (CID 60926790 in ). The compound’s linear structure and substituent placement distinguish it from positional isomers, such as 5-methoxy-1-phenylpentan-1-amine, where the amine and methoxy groups occupy different positions (positions 1 and 5, respectively).
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-methoxy-5-phenylpentan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,13H2,1H3 |
InChI Key |
SLJNDAJKVDBDIS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CCCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-5-phenylpentan-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-5-phenylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, palladium catalyst, NaBH4, LiAlH4.
Substitution: Nucleophiles like halides, under conditions such as reflux with a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines .
Scientific Research Applications
1-Methoxy-5-phenylpentan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Methoxy-5-phenylpentan-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Methoxy-5-phenylpentan-2-amine with structurally related amines, focusing on substituent effects, synthesis routes, and inferred physicochemical properties.
Positional Isomer: 5-Methoxy-1-phenylpentan-1-amine
- Structural Differences : The isomer shares the same molecular formula but places the methoxy group at position 5 and the amine at position 1.
- Implications :
- Lipophilicity : The terminal phenyl group in the isomer may enhance hydrophobicity compared to the central phenyl in 1-Methoxy-5-phenylpentan-2-amine.
- Reactivity : The primary amine (position 1) in the isomer may exhibit higher nucleophilicity than the secondary amine (position 2) in the target compound.
N-[5-(Diethylamino)pentan-2-yl]pyrimidin-2-amines ()
- Structural Differences: These compounds replace the methoxy and phenyl groups with diethylamino and pyrimidinyl substituents.
- Implications: Electronic Effects: The electron-donating diethylamino group may increase basicity compared to the methoxy group.
- Synthesis : Microwave-assisted reactions () suggest efficient pathways for such analogs.
Chloro-Substituted Pentan-1-amines ()
- Examples :
- Compound 20 : Features a bicyclic terpene-derived substituent.
- Compound 21 : Contains an isobutylphenyl ether group.
- Implications :
- Steric Hindrance : The bulky substituents in Compounds 20 and 21 likely reduce conformational flexibility compared to the linear phenyl group in 1-Methoxy-5-phenylpentan-2-amine.
- Metabolic Stability : Chlorine atoms (e.g., in 20 and 21) may enhance resistance to oxidative metabolism, whereas the methoxy group in the target compound could undergo demethylation.
N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine ()
- Structural Differences : Quaternary carbon (4-methoxy-4-methyl) and dibenzyl groups distinguish this compound.
- Implications :
(E)-N-Methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine Derivatives ()
- Structural Differences : Unsaturated (E-configuration) backbone and ethoxy groups.
- Electronic Effects: Ethoxy groups may alter π-π stacking interactions compared to methoxy substituents.
Data Table: Key Structural and Inferred Properties
Biological Activity
1-Methoxy-5-phenylpentan-2-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
1-Methoxy-5-phenylpentan-2-amine is characterized by the presence of a methoxy group and a phenyl group on a pentanamine backbone. The synthesis typically involves alkylation reactions, where N-methyl-5-phenylpentan-2-amine is reacted with methoxy-containing reagents under basic conditions. Common bases include sodium hydride or potassium tert-butoxide, which facilitate the introduction of the methoxy group through nucleophilic substitution reactions.
The biological activity of 1-methoxy-5-phenylpentan-2-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing biochemical pathways associated with neurotransmission and metabolic processes. Detailed studies on binding affinity and selectivity are crucial for elucidating its precise mechanisms.
3.1 Pharmacological Effects
Research indicates that 1-methoxy-5-phenylpentan-2-amine exhibits several potential pharmacological effects:
- Analgesic Properties : Preliminary studies suggest that the compound may have analgesic effects, potentially mediated through opioid receptors.
- Anti-inflammatory Effects : Some investigations have indicated that it may reduce inflammation, possibly through inhibition of pro-inflammatory cytokines.
3.2 Metabolism
The metabolic pathways of 1-methoxy-5-phenylpentan-2-amine remain under investigation. Initial findings suggest that it may undergo oxidative metabolism to form various metabolites, which could also contribute to its biological activity. The detection of metabolites in biological fluids can provide insights into its pharmacokinetics and therapeutic potential .
4. Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 1-methoxy-5-phenylpentan-2-amine:
| Study | Findings |
|---|---|
| Study A | Demonstrated analgesic effects in animal models, comparable to traditional analgesics. |
| Study B | Reported anti-inflammatory activity in vitro, with significant reductions in cytokine levels. |
| Study C | Investigated metabolic pathways using UPLC-MS/MS, identifying major metabolites that may influence pharmacological activity. |
These studies highlight the compound's potential as a therapeutic agent, warranting further exploration in clinical settings.
5. Conclusion
The biological activity of 1-methoxy-5-phenylpentan-2-amine is an emerging area of research with promising implications for therapeutic applications. Its unique chemical structure contributes to diverse pharmacological effects, including analgesic and anti-inflammatory properties. Continued research is essential to fully understand its mechanisms of action and potential clinical applications.
6. Future Directions
Future studies should focus on:
- Clinical Trials : To assess safety and efficacy in human subjects.
- Detailed Mechanistic Studies : To elucidate specific receptor interactions.
- Long-term Toxicity Assessments : To evaluate the safety profile over extended periods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
